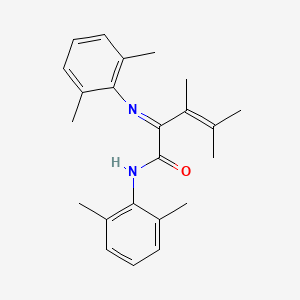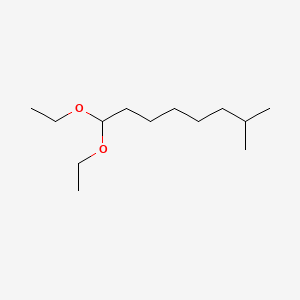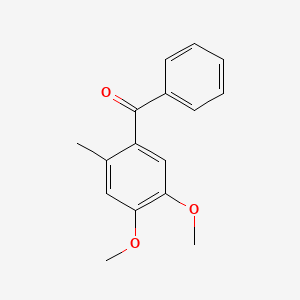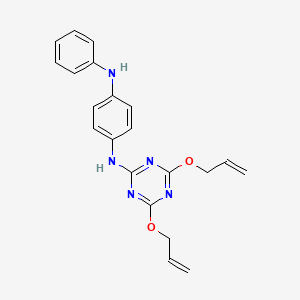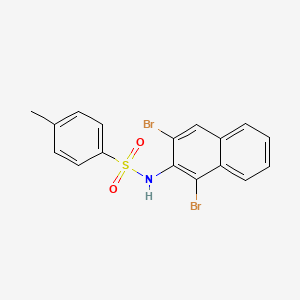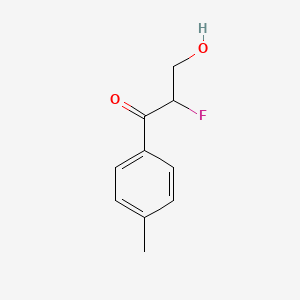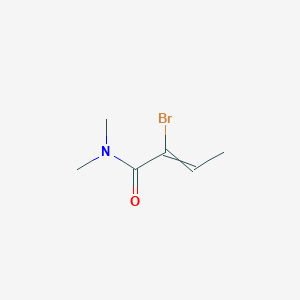
N,N-Dimethyl-2-bromo-2-butenamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-2-bromo-2-butenamide: is an organic compound with the molecular formula C6H10BrNO It is a derivative of butenamide, where the nitrogen atom is substituted with two methyl groups and the second carbon of the butenamide chain is substituted with a bromine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Bromination of N,N-Dimethylbutenamide: The synthesis of N,N-Dimethyl-2-bromo-2-butenamide can be achieved by brominating N,N-Dimethylbutenamide. This reaction typically involves the use of bromine (Br2) in an organic solvent such as dichloromethane (CH2Cl2) under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions, ensuring high yield and purity of the product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: N,N-Dimethyl-2-bromo-2-butenamide can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), amines, or thiols.
Reduction Reactions: The compound can be reduced to N,N-Dimethyl-2-butenamide by using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Oxidation of this compound can lead to the formation of corresponding carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), ammonia (NH3), or thiols in polar solvents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products:
Substitution: Formation of N,N-Dimethyl-2-hydroxy-2-butenamide, N,N-Dimethyl-2-amino-2-butenamide, or N,N-Dimethyl-2-thio-2-butenamide.
Reduction: Formation of N,N-Dimethyl-2-butenamide.
Oxidation: Formation of N,N-Dimethyl-2-bromo-2-butenoic acid or other oxidized derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: N,N-Dimethyl-2-bromo-2-butenamide is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in organic synthesis. Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving brominated compounds. Medicine: Research into potential pharmaceutical applications, including the development of new drugs or therapeutic agents, may involve this compound. Industry: The compound’s unique properties make it useful in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which N,N-Dimethyl-2-bromo-2-butenamide exerts its effects involves its reactivity towards nucleophiles and electrophiles. The bromine atom in the compound is highly reactive, making it susceptible to nucleophilic attack. This reactivity can be exploited in various chemical reactions to form new compounds. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Vergleich Mit ähnlichen Verbindungen
N,N-Dimethyl-2-chloro-2-butenamide: Similar structure but with a chlorine atom instead of bromine.
N,N-Dimethyl-2-iodo-2-butenamide: Similar structure but with an iodine atom instead of bromine.
N,N-Dimethyl-2-fluoro-2-butenamide: Similar structure but with a fluorine atom instead of bromine.
Uniqueness: N,N-Dimethyl-2-bromo-2-butenamide is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, iodo, and fluoro analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogenated analogs may not be as effective.
Eigenschaften
Molekularformel |
C6H10BrNO |
|---|---|
Molekulargewicht |
192.05 g/mol |
IUPAC-Name |
2-bromo-N,N-dimethylbut-2-enamide |
InChI |
InChI=1S/C6H10BrNO/c1-4-5(7)6(9)8(2)3/h4H,1-3H3 |
InChI-Schlüssel |
KTWGCBJDXNUCPC-UHFFFAOYSA-N |
Kanonische SMILES |
CC=C(C(=O)N(C)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3R,4S)-1-methyl-4-[(E)-prop-1-enyl]pyrrolidine-3-carbonitrile](/img/structure/B13811460.png)

![2-[(3S,5R)-5-[[4-(4-carbamimidoylphenyl)phenoxy]methyl]-2-oxopyrrolidin-3-yl]acetic acid](/img/structure/B13811477.png)
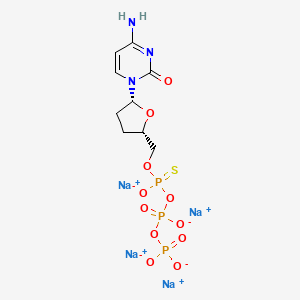
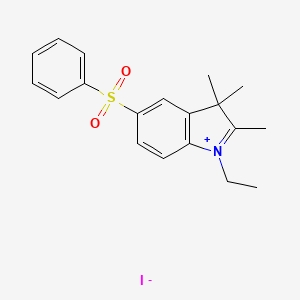
![6,7,8,9,10,11-Hexahydro-2H-pyrimido[6,1-A]isoquinoline-2,4(3H)-dione](/img/structure/B13811489.png)
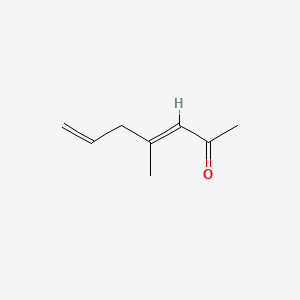
![[2-(Heptylthio)ethyl]cyclohexane](/img/structure/B13811504.png)
